

# Comparative Efficacy of 1-Hydroxy-2,1-benzoxaborolane Derivatives in Dermatology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Hydroxy-2,1-benzoxaborolane**

Cat. No.: **B1205723**

[Get Quote](#)

A comprehensive analysis of the clinical performance and underlying mechanisms of tavaborole and crisaborole, two prominent **1-hydroxy-2,1-benzoxaborolane** derivatives, alongside a review of their therapeutic applications and supporting experimental data.

The **1-hydroxy-2,1-benzoxaborolane** scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of novel therapeutic agents with diverse biological activities.<sup>[1]</sup> This guide provides a detailed comparison of two leading derivatives, the antifungal agent tavaborole and the anti-inflammatory drug crisaborole, focusing on their clinical efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals interested in this innovative class of compounds.

## Overview of Key Derivatives

**1-Hydroxy-2,1-benzoxaborolane** derivatives have demonstrated a broad spectrum of applications, including antifungal, anti-inflammatory, antibacterial, and antiviral activities.<sup>[1]</sup> Two derivatives that have successfully navigated clinical trials and received regulatory approval are:

- Tavaborole (formerly AN2690): An antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nails.<sup>[2]</sup>
- Crisaborole (formerly AN2728): An anti-inflammatory agent approved for the topical treatment of mild-to-moderate atopic dermatitis.<sup>[3]</sup>

## Comparative Clinical Efficacy

The clinical efficacy of tavaborole and crisaborole has been established in multiple Phase III clinical trials. Below is a summary of the key findings from these studies.

### Tavaborole for Onychomycosis

Tavaborole's efficacy in treating onychomycosis has been demonstrated in two pivotal Phase III, multicenter, randomized, double-blind, vehicle-controlled trials.<sup>[4]</sup> The primary endpoint in these studies was the proportion of patients achieving a "complete cure," defined as a completely clear nail and mycological cure (negative potassium hydroxide [KOH] wet mount and negative fungal culture).<sup>[1][4]</sup>

Table 1: Efficacy of Tavaborole 5% Topical Solution at Week 52 in Phase III Trials<sup>[1][4][5]</sup>

| Endpoint                                                | Study 1 | Study 2 |
|---------------------------------------------------------|---------|---------|
| Complete Cure                                           |         |         |
| Tavaborole                                              | 6.5%    | 9.1%    |
| Vehicle                                                 | 0.5%    | 1.5%    |
| p-value                                                 | <0.001  | <0.001  |
| Mycological Cure                                        |         |         |
| Tavaborole                                              | 31.1%   | 35.9%   |
| Vehicle                                                 | 7.2%    | 12.2%   |
| p-value                                                 | <0.001  | <0.001  |
| Completely or Almost Clear                              |         |         |
| Nail                                                    |         |         |
| Tavaborole                                              | 26.1%   | 27.5%   |
| Vehicle                                                 | 9.3%    | 14.6%   |
| p-value                                                 | <0.001  | <0.001  |
| Treatment Success                                       |         |         |
| (Completely or Almost Clear<br>Nail + Mycological Cure) |         |         |
| Tavaborole                                              | 15.3%   | 17.9%   |
| Vehicle                                                 | 1.5%    | 3.9%    |
| p-value                                                 | <0.001  | <0.001  |

A Cochrane review of onychomycosis treatments found that tavaborole 5% solution is probably more effective than vehicle in achieving a complete cure.[6] Comparative studies with other topical antifungals like efinaconazole and ciclopirox are limited by differences in clinical trial designs, making direct comparisons challenging.[7][8] However, one study in a guinea pig model of onychomycosis suggested that efinaconazole had superior therapeutic efficacy compared to tavaborole and ciclopirox.[9]

## Crisaborole for Atopic Dermatitis

The efficacy of crisaborole 2% topical ointment for the treatment of mild-to-moderate atopic dermatitis was established in two large, identical, multicenter, randomized, double-blind, vehicle-controlled Phase III trials (AD-301 and AD-302).[\[3\]](#)[\[10\]](#) The primary endpoint was success in the Investigator's Static Global Assessment (ISGA) at day 29, defined as a score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.[\[10\]](#)

Table 2: Efficacy of Crisaborole 2% Ointment at Day 29 in Phase III Trials (AD-301 & AD-302)  
[\[10\]](#)[\[11\]](#)

| Endpoint                            | Trial 1 (AD-301) | Trial 2 (AD-302) |
|-------------------------------------|------------------|------------------|
| Success in ISGA                     |                  |                  |
| Crisaborole (N=503)                 | 32.8%            | 31.4%            |
| Vehicle (N=256)                     | 25.4%            | 18.0%            |
| p-value                             | 0.038            | <0.001           |
| ISGA Score of Clear or Almost Clear |                  |                  |
| Crisaborole (N=503)                 | 51.7%            | 48.5%            |
| Vehicle (N=256)                     | 40.6%            | 29.7%            |
| p-value                             | 0.005            | <0.001           |

A matching-adjusted indirect comparison of crisaborole with topical calcineurin inhibitors suggested that the odds of achieving an ISGA score of 0 or 1 were higher for crisaborole 2% compared to pimecrolimus 1% and tacrolimus 0.03%.[\[12\]](#)[\[13\]](#)

## Mechanisms of Action

The diverse therapeutic effects of **1-hydroxy-2,1-benzoxaborolane** derivatives stem from their unique ability to interact with specific biological targets.

# Tavaborole: Inhibition of Fungal Leucyl-tRNA Synthetase

Tavaborole exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.<sup>[2][14]</sup> The boron atom in tavaborole's structure plays a crucial role by forming a stable adduct with the terminal adenosine of leucyl-tRNA (tRNA<sub>Leu</sub>) within the editing site of the LeuRS enzyme. This "trapping" of tRNA<sub>Leu</sub> prevents the catalytic cycle from proceeding, thereby halting protein synthesis and leading to fungal cell death.<sup>[15]</sup>





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BioCentury - Tavaborole: Phase III data [biocentury.com]
- 2. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfizer Announces the Publication of Final Results from Two Pivotal Phase 3 Studies of Crisaborole Topical Ointment in Patients with Mild to Moderate Atopic Dermatitis | Pfizer [pfizer.com]
- 4. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anacor reports positive preliminary results from tavaborole Phase III onychomycosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Are topical and device-based treatments effective in people with fungal infections of the toenails? | Cochrane [cochrane.org]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Clinical Trial Designs for Topical Antifungal Treatments of Onychomycosis and Implications on Clinical Practice | MDedge [mdedge.com]
- 9. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug synergy discovery of tavaborole and aminoglycosides against *Escherichia coli* using high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b1205723)
- To cite this document: BenchChem. [Comparative Efficacy of 1-Hydroxy-2,1-benzoxaborolane Derivatives in Dermatology]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1205723#comparative-efficacy-of-1-hydroxy-2-1-benzoxaborolane-derivatives\]](https://www.benchchem.com/product/b1205723#comparative-efficacy-of-1-hydroxy-2-1-benzoxaborolane-derivatives)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)